molecular formula C11H11FN2 B2979731 1-(2-Fluorophenyl)-3,5-dimethylpyrazole CAS No. 1153039-39-4

1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Cat. No.: B2979731
CAS No.: 1153039-39-4
M. Wt: 190.221
InChI Key: OTOMLRKRLXXDCJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of a fluorophenyl group and two methyl groups on the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole typically involves the reaction of 2-fluoroacetophenone with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst/Base: Sodium acetate or potassium carbonate

The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This can involve:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to remove impurities

    Automation: To ensure precise control over reaction parameters

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3,5-dimethylpyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogenation or alkylation

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of halogenated or alkylated pyrazole derivatives

Scientific Research Applications

1-(2-Fluorophenyl)-3,5-dimethylpyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity to target proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-methylpyrazole: Similar structure but with one less methyl group

    1-(2-Fluorophenyl)-5-methylpyrazole: Similar structure but with the methyl group at a different position

    1-(2-Fluorophenyl)-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of methyl groups

Uniqueness

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is unique due to the specific positioning of the fluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMLRKRLXXDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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